molecular formula C22H18N2O5S B2444252 N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide CAS No. 888455-96-7

N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide

Cat. No. B2444252
CAS RN: 888455-96-7
M. Wt: 422.46
InChI Key: MXPRMOANFDCDMO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide, also known as DMTF, is a bioactive compound that has gained attention in recent years due to its potential applications in scientific research. DMTF is a synthetic compound that has been developed as a potential drug candidate for various medical conditions.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of related compounds, exploring their chemical properties and potential biological activities. For instance, Talupur, Satheesh, and Chandrasekhar (2021) detailed the synthesis and antimicrobial evaluation of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, showcasing the compound's synthetic route and its biological relevance (Talupura, Rani, Satheesh, K., & Chandrasekhar, K. (2021)).

Medicinal Chemistry Applications

Compounds structurally related to N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide have been investigated for their medicinal properties. For example, research into benzodifuranyl derivatives as anti-inflammatory and analgesic agents has been conducted, indicating these compounds' potential in pharmaceutical applications (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020)).

Antimicrobial and Docking Studies

Studies have also focused on antimicrobial activities and molecular docking as a means to understand the interaction of these compounds with biological targets. Spoorthy, Kumar, Rani, and Ravindranath (2021) describe the synthesis, characterisation, docking studies, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting the compounds' potential in combating microbial infections (Spoorthy, Y.N., Kumar, P., Rani, T.S., & Ravindranath, L. (2021)).

Chemical Structure Analysis

Crystal structure analysis provides deep insights into the molecular configuration of these compounds, which is crucial for understanding their chemical behavior and potential interactions. Sharma et al. (2016) conducted a study on the crystal structure of a related compound, shedding light on its molecular structure and stabilization mechanisms (Sharma, P., Subbulakshmi, K.N., Narayana, B., Sarojini, B., & Kant, R. (2016)).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-27-16-10-9-13(12-17(16)28-2)23-22(26)20-19(14-6-3-4-7-15(14)29-20)24-21(25)18-8-5-11-30-18/h3-12H,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPRMOANFDCDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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